1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
Description
“1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine” is a compound where the methine, methylene, and methyl C atoms of the methyl-substituted imidazolidine ring are disordered over two sets of sites . Each disordered ring assumes an envelope conformation with an N atom as the flap .
Synthesis Analysis
The synthesis of this compound involves refluxing a toluene solution of N1,N2-dibenzylpropane-1,2-diamine with 4-chlorobenzaldehyde in a molar ratio of 1.1:1.0 for 8 hours . The mixture is then evaporated on a rotary evaporator, and the residue is cooled to precipitate the product .Molecular Structure Analysis
The pendant benzyl rings are oriented equatorially with respect to the imidazolidine ring . The chlorophenyl ring is inclined to the mean plane of the four planar atoms of the major component of the imidazolidine ring by 76.27 (12)° . The dihedral angles between the chlorophenyl ring and the two benzyl rings are 55.31 (9) and 57.50 (8)°; the dihedral angle between these latter rings is 71.59 (9)° .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C23H23ClN2 . The average mass is 362.895 Da .Properties
IUPAC Name |
1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c24-22-14-8-7-13-21(22)23-25(17-19-9-3-1-4-10-19)15-16-26(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVAIRVHHRBJCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360036 | |
Record name | 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307338-79-0 | |
Record name | 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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